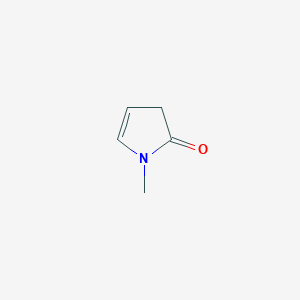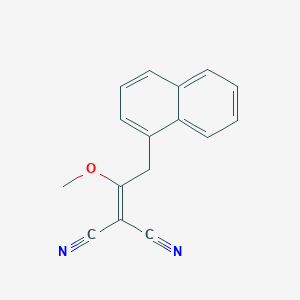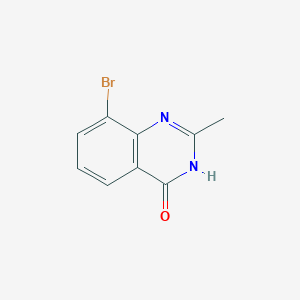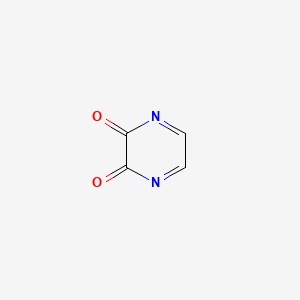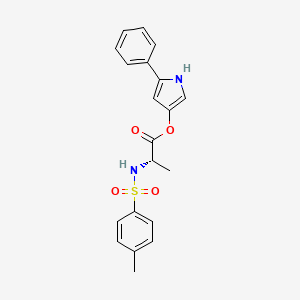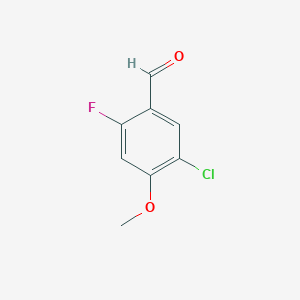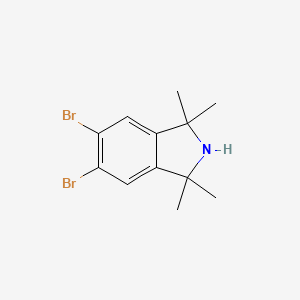
5,6-Dibromo-1,1,3,3-tetramethylisoindoline
Übersicht
Beschreibung
5,6-Dibromo-1,1,3,3-tetramethylisoindoline is a chemical compound with the molecular formula C12H15Br2N and a molecular weight of 333.06 .
Synthesis Analysis
The synthesis of a new structural class of isoindoline nitroxides (aminoxyls), including 5,6-Dibromo-1,1,3,3-tetramethylisoindoline, can be achieved via the palladium-catalysed Heck reaction . The reaction of the aryl bromoamine, 5-bromo-1,1,3,3-tetramethylisoindoline or dibromoamine, 5,6-dibromo-1,1,3,3-tetramethylisoindoline with methyl acrylate gives the acrylate substituted tetramethylisoindoline amines .Chemical Reactions Analysis
The chemical reactions involving 5,6-Dibromo-1,1,3,3-tetramethylisoindoline include its reaction with methyl acrylate to produce acrylate substituted tetramethylisoindoline amines . Rapid treatment with peroxide–tungstate generates the corresponding bromine substituted isoindolines .Physical And Chemical Properties Analysis
5,6-Dibromo-1,1,3,3-tetramethylisoindoline has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It is a CYP2D6 inhibitor . Its Log Po/w (iLOGP) is 3.26 . It is moderately soluble with a solubility of 0.0145 mg/ml .Wissenschaftliche Forschungsanwendungen
Precursors to Functionalised Nitroxides
5,6-Dibromo-1,1,3,3-tetramethylisoindoline serves as a precursor to functionalized nitroxides, which are stable tetraalkylisoindoline nitroxides (aminoxyls). This compound, upon undergoing various chemical reactions, can lead to the generation of different brominated isoindolines. These brominated compounds can be further treated to produce nitroxides with unique properties, such as strong antiferromagnetic interradical spin coupling, as found in certain crystalline forms (Micallef et al., 1999).
Synthesis of Profluorescent Isoindoline Nitroxides
Another significant application is in the synthesis of profluorescent isoindoline nitroxides. These compounds, synthesized through palladium-catalyzed Heck reactions, demonstrate suppressed fluorescence, which can be revealed upon the removal of the free radical by reduction or radical coupling. This characteristic makes them useful in fluorescence-based applications (Keddie et al., 2005).
EPR Oximetry in Viable Systems
In the field of Electron Paramagnetic Resonance (EPR) oximetry, 5,6-Dibromo-1,1,3,3-tetramethylisoindoline derivatives are valuable. They serve as probes in viable biological systems due to their low cytotoxicity and moderate rates of biological reduction. These compounds are especially useful in EPR studies of viable systems, particularly for oximetry (Khan et al., 2011).
Organic Radical Battery Materials
This chemical also finds application in the development of organic electrode materials for batteries. As an example, the synthesis of a novel styrenic nitroxide polymer from a precursor monomer related to 5,6-Dibromo-1,1,3,3-tetramethylisoindoline demonstrated high voltage potential and suitability for high-voltage organic radical batteries (Hansen et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
5,6-dibromo-1,1,3,3-tetramethyl-2H-isoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2N/c1-11(2)7-5-9(13)10(14)6-8(7)12(3,4)15-11/h5-6,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTCCDMFOWGOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2C(N1)(C)C)Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




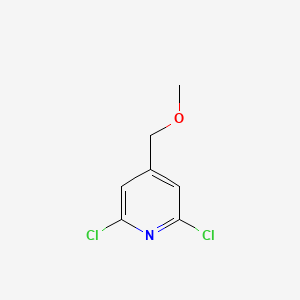


![Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B3253070.png)
